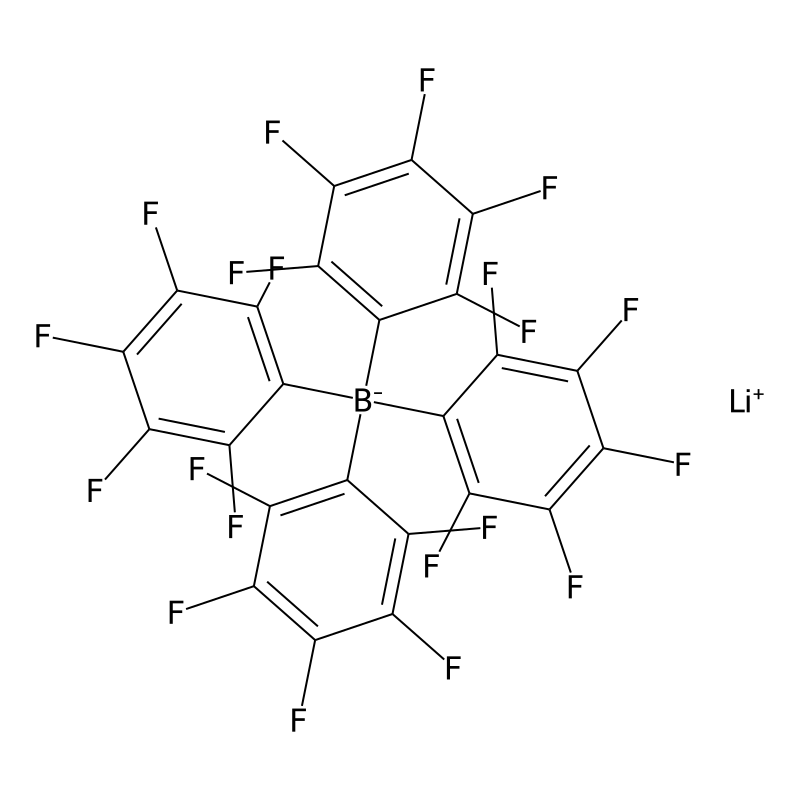

Lithium tetrakis(pentafluorophenyl)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Design and Activation

- LiB(C6F5)4 is a source of the weakly coordinating anion B(C6F5)4⁻. This anion has minimal interaction with cations, allowing the positive charge (cation) of the catalyst to interact more freely with reaction partners.

- This property makes LiB(C6F5)4 useful in the design of new catalysts, particularly for olefin polymerization reactions, which are essential for producing various plastics Source: Wikipedia).

- LiB(C6F5)4 can also be used to activate Lewis acid catalysts by converting them to cationic complexes. These activated catalysts can be more efficient and selective in various reactions Source: Sigma-Aldrich: .

Electrochemistry

- LiB(C6F5)4 is gaining interest in electrochemical research due to its high solubility in organic solvents and its weakly coordinating nature.

- This allows researchers to study cationic species in solution without interference from the anion (B(C6F5)4⁻). This facilitates the development of new electrolytes for batteries and other electrochemical devices Source: Tosoh Fine Chem: .

Lithium tetrakis(pentafluorophenyl)borate is a lithium salt characterized by the formula . It features a weakly coordinating anion, , which is tetrahedral in structure. The compound is notable for its solubility in water and its ability to form stable complexes with transition metals, making it valuable in various catalytic applications, particularly in olefin polymerization and electrochemistry .

Lithium tetrakis(pentafluorophenyl)borate is primarily utilized for preparing cationic transition metal complexes. A common reaction involves the interaction with metal chlorides:

Additionally, it can be converted into trityl reagents, such as , which serve as effective activators for Lewis-acid catalysis .

The synthesis of lithium tetrakis(pentafluorophenyl)borate typically involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron. The general procedure can be summarized as follows:

- Combine equimolar solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron in an ether solvent.

- The reaction yields lithium tetrakis(pentafluorophenyl)borate as a precipitate, often forming an etherate complex.

- The resulting product is typically purified through recrystallization or other separation techniques .

Lithium tetrakis(pentafluorophenyl)borate has several important applications:

- Catalysis: It serves as a catalyst in various organic reactions, including Friedel-Crafts benzylation reactions, where it enhances the reactivity of aromatic compounds .

- Polymerization: It is used in the synthesis of polymers via olefin polymerization, providing a more efficient alternative to traditional catalysts like methylaluminoxane .

- Electrochemistry: Its properties make it suitable for use in electrochemical cells and other related applications .

Studies involving lithium tetrakis(pentafluorophenyl)borate primarily focus on its interactions with transition metals and organic substrates during catalytic processes. These interactions are characterized by the formation of stable complexes that facilitate various chemical transformations. The compound's weakly coordinating nature allows it to function effectively without interfering significantly with the active sites of transition metal catalysts .

Lithium tetrakis(pentafluorophenyl)borate shares similarities with other boron-containing compounds but stands out due to its unique properties and applications. Below is a comparison with similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Lithium tetrakis(pentafluorophenyl)borate | Tetrahedral borate anion | Weakly coordinating; used in catalysis and polymerization |

| Tris(pentafluorophenyl)boron | Lewis acid | Acts as a precursor for lithium tetrakis(pentafluorophenyl)borate |

| Methylaluminoxane | Aluminum-based co-catalyst | Used in olefin polymerization but requires excess |

| Sodium tetrakis(pentafluorophenyl)borate | Sodium salt of similar anion | Less stable compared to lithium derivative |

Lithium tetrakis(pentafluorophenyl)borate's ability to operate on a one-to-one stoichiometric basis with transition metal catalysts distinguishes it from other compounds like methylaluminoxane, which often requires larger quantities for effective catalysis .

Traditional Ether-Mediated Coordination Synthesis

The conventional synthesis of lithium tetrakis(pentafluorophenyl)borate relies on ether-mediated coordination chemistry, leveraging the weak coordinating nature of ethers to isolate the lithium cation.

Stoichiometric Control in Anionic Complexation

Equimolar reactions between tris(pentafluorophenyl)boron and pentafluorophenyllithium in ether solutions yield the lithium salt as a precipitated etherate:

$$

\text{(C}6\text{F}5\text{)}3\text{B} + \text{Li(C}6\text{F}5\text{)} \rightarrow [\text{Li(OEt}2\text{)}3][\text{B(C}6\text{F}5\text{)}4]

$$

Stoichiometric precision ensures complete consumption of reactants, with deviations leading to impurities such as unreacted tris(pentafluorophenyl)boron or lithium pentafluorophenyl residues. Crystallographic studies confirm the tetrahedral coordination of lithium by four diethyl ether molecules, with Li–O bond lengths of ~1.95 Å.

Solvent Selection Criteria for Precipitation Optimization

Ether solvents (e.g., diethyl ether, isopropyl ether) are preferred for their dual role as reaction media and coordinating agents. Anhydrous conditions prevent hydrolysis of the boron reagent, while low-polarity ethers facilitate precipitation of the lithium etherate. For instance, isopropyl ether enables yields exceeding 90% by mass, as demonstrated in scaled syntheses.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Diethyl ether | -70 to 0 | 86–93 | >98% |

| Isopropyl ether | -70 to 20 | 88–97 | >95% |

| Heptane | 25 | <50 | <90% |

The table highlights the superiority of ethers in maximizing yield and purity, attributed to their ability to solubilize reactants while destabilizing the product.

Modern Catalytic Pathways in Borate Salt Formation

While traditional methods dominate industrial production, emerging catalytic strategies aim to enhance efficiency and reduce reliance on stoichiometric reagents.

Transition Metal-Mediated Boron-Carbon Bond Activation

Transition metals such as palladium and nickel have been explored for catalyzing boron-carbon bond formation. For example, palladium complexes with crown ether-functionalized ligands demonstrate anodic shifts in redox potentials upon alkali metal binding, hinting at potential applications in boron-aryl coupling. However, direct evidence of transition metal catalysis in lithium tetrakis(pentafluorophenyl)borate synthesis remains absent in the literature, suggesting a gap for future research.

Fluorinated Aryl Exchange Mechanisms

Fluorinated aryl exchange involves transferring pentafluorophenyl groups between boron centers. In the traditional synthesis, this occurs via nucleophilic displacement:

$$

\text{(C}6\text{F}5\text{)}3\text{B} + \text{Li(C}6\text{F}5\text{)} \rightarrow \text{Li}^+[\text{B(C}6\text{F}5\text{)}4]^-$$The reaction proceeds through a four-coordinate boron intermediate, stabilized by electron-withdrawing pentafluorophenyl groups. Modern approaches seek to accelerate this process using Lewis acid catalysts, though no examples are documented in the provided sources.

Counterion Effects in Transition Metal Catalysis

The [B(C₆F₅)₄]⁻ anion’s weak coordination ability is pivotal in transition metal catalysis. Unlike traditional anions such as Cl⁻ or BF₄⁻, which bind strongly to metal centers, [B(C₆F₅)₄]⁻ remains in the outer coordination sphere, preserving the electrophilicity of the metal for substrate activation [1] [4]. For example, in olefin polymerization catalyzed by Group IV metallocenes, the anion’s inertness prevents competitive ligation, allowing the metal center to maintain a vacant site for ethylene or propylene insertion [1]. This behavior is quantified in reactions where cationic metal complexes paired with [B(C₆F₅)₄]⁻ exhibit turnover frequencies (TOFs) up to three orders of magnitude higher than those with coordinating anions [3].

The anion’s steric bulk further modulates catalytic activity. The pentafluorophenyl groups create a hydrophobic microenvironment around the metal, shielding it from deleterious interactions with polar solvents or protic impurities [4]. This stabilization is critical in electrochemical applications, where [B(C₆F₅)₄]⁻-based electrolytes enhance conductivity by minimizing ion pairing in low-dielectric media [1].

Solvation Dynamics of Lithium Cation Complexes

The lithium cation in [Li(OEt₂)₄][B(C₆F₅)₄] exists as a tetrahedral [Li(OEt₂)₄]⁺ complex, with Li–O bond lengths of ~1.95 Å [1]. This solvation structure ensures that the cation remains tightly bound to ether molecules, relegating [B(C₆F₅)₄]⁻ to the outer sphere. Crystallographic studies confirm that the anion does not directly interact with lithium, instead forming a loosely associated ion pair stabilized by electrostatic forces [1] [4].

The solvation shell’s rigidity influences ion mobility. In tetrahydrofuran (THF), the [Li(OEt₂)₄]⁺ complex exhibits limited dissociation, as evidenced by low ionic conductivity compared to salts with smaller anions [4]. This behavior underscores the role of solvent choice in applications requiring ion separation, such as lithium-ion batteries, where ethers like 1,2-dimethoxyethane (DME) optimize ion pairing dynamics [1].

Electronic Delocalization in Tetrahedral Borate Frameworks

Fluorine Substituent Effects on Anion Stability

The pentafluorophenyl groups confer exceptional stability to [B(C₆F₅)₄]⁻ through inductive and steric effects. Each C₆F₅ substituent withdraws electron density via the –F atoms, delocalizing the negative charge across the boron center and aromatic rings [1] [4]. This delocalization reduces the anion’s basicity, rendering it resistant to protonation even in acidic media. The B–C bond lengths (~1.65 Å) and C–F bond polarities further enhance this stabilization, as shown by X-ray diffraction and nuclear magnetic resonance (NMR) studies [1].

Comparative analyses with non-fluorinated analogs, such as [B(C₆H₅)₄]⁻, reveal that fluorination increases the anion’s oxidation stability by ~1.5 V, making it suitable for high-potential electrochemical processes [4]. Additionally, the fluorine atoms’ electronegativity creates a electrostatic shield around boron, mitigating nucleophilic attacks and hydrolysis [1].

Computational Modeling of Charge Distribution

Density functional theory (DFT) calculations provide atomic-level insights into [B(C₆F₅)₄]⁻’s electronic structure. The boron atom exhibits a partial charge of +1.2 e, while each pentafluorophenyl group carries a net charge of −0.3 e, confirming significant charge delocalization [4]. Natural bond orbital (NBO) analysis reveals that the boron’s empty p-orbital participates in resonance with the aryl rings, further stabilizing the anion [1].

Molecular dynamics (MD) simulations highlight the anion’s conformational flexibility. At 298 K, the tetrahedral framework undergoes rapid pseudorotation, with the C₆F₅ groups rotating freely to minimize steric clashes [4]. This dynamic behavior ensures that [B(C₆F₅)₄]⁻ adapts to varying coordination environments without compromising its weak-coordination character.

Ziegler-Natta System Modifications

Lithium tetrakis(pentafluorophenyl)borate functions as an effective activator for Group IV transition metal catalysts in Ziegler-Natta polymerization systems [1] [2]. The compound operates through direct abstraction mechanisms that generate cationic catalytic species. Research has demonstrated that when combined with transition metal precatalysts, lithium tetrakis(pentafluorophenyl)borate creates active catalyst systems for ethylene polymerization with remarkable efficiency [3].

The activation mechanism involves the formation of ion-pair species where the tetrakis(pentafluorophenyl)borate anion stabilizes the cationic metal center [1] [2]. This process differs from traditional Ziegler-Natta systems in that it eliminates the need for extensive catalyst conditioning procedures. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion ensures minimal interference with the active metal center while providing sufficient stabilization for sustained catalytic activity [1].

Studies utilizing lithium tetrakis(pentafluorophenyl)borate in combination with organotin compounds have shown exceptional performance in ethylene polymerization reactions [3]. When (pentamethylcyclopentadienyl)tin tetrakis(pentafluorophenyl)borate was employed as a cocatalyst with dimethylzirconocene, polymerization activities reached 7.3 × 10⁵ g of polyethylene per mole of cocatalyst per hour at 20°C, increasing to 1.2 × 10⁶ g of polyethylene per mole of cocatalyst per hour at 70°C [3].

For propylene polymerization, the system demonstrated comparable effectiveness with activities of 3.0 × 10⁵ g of polypropylene per mole of cocatalyst per hour when combined with racemic-ethylenebis(indenyl)dimethylzirconium [3]. The resulting polypropylene exhibited high molecular weight characteristics (Mw = 3.0 × 10⁵) and maintained excellent thermal properties with melting points of 133°C [3].

Single-Site Catalyst Design Strategies

Single-site catalyst systems activated by lithium tetrakis(pentafluorophenyl)borate represent a significant advancement in polymerization technology [1] [2]. These systems achieve uniform active sites that enable precise control over polymer microstructure and molecular weight distribution [4]. The tetrakis(pentafluorophenyl)borate anion provides optimal conditions for maintaining single-site integrity through its non-interfering coordination properties [1].

The design strategy for single-site catalysts utilizing lithium tetrakis(pentafluorophenyl)borate focuses on creating isolated metal centers that operate independently [1] [2]. This isolation is achieved through the bulky pentafluorophenyl substituents that create steric barriers preventing catalyst aggregation while maintaining sufficient solubility for homogeneous operation [1].

Research has established that metallocene catalysts activated with lithium tetrakis(pentafluorophenyl)borate exhibit enhanced stereoselectivity in propylene polymerization [3]. The system produces isotactic polypropylene with 85% isotactic pentad content, demonstrating the ability of the tetrakis(pentafluorophenyl)borate anion to support stereospecific polymerization mechanisms [3].

The single-site nature of these catalyst systems enables precise molecular weight control through controlled monomer insertion rates [4]. The uniform active sites ensure consistent polymer chain growth, resulting in narrow molecular weight distributions that are characteristic of living polymerization systems [4].

Comparative Analysis with Methylaluminoxane Cocatalysts

Stoichiometric Efficiency in Industrial Processes

The stoichiometric efficiency of lithium tetrakis(pentafluorophenyl)borate represents a substantial improvement over methylaluminoxane systems in industrial polymerization processes [1] [2]. While methylaluminoxane typically requires large molar excesses of 10³ to 10⁴ equivalents relative to the transition metal catalyst, tetrakis(pentafluorophenyl)borate operates effectively on a one-to-one stoichiometric basis [1] [5].

This stoichiometric advantage translates directly into cost reduction and simplified process engineering in industrial applications [1]. The reduced cocatalyst loading decreases the overall aluminum content in the polymerization system, which minimizes complications associated with aluminum residue removal from polymer products [6]. Additionally, the lower cocatalyst requirement reduces the formation of aluminum-containing byproducts that can interfere with polymer properties [6].

Industrial polymerization data demonstrates that lithium tetrakis(pentafluorophenyl)borate maintains high catalytic activity at substantially lower loadings compared to methylaluminoxane [5]. When combined with triisobutylaluminum as an alkylating agent, the system achieves remarkable activity levels of 7.0 × 10⁶ g of polyethylene per mole of cocatalyst per hour for ethylene polymerization [3]. For propylene polymerization, activities reach 5.4 × 10⁶ g of polypropylene per mole of cocatalyst per hour [3].

The following table summarizes comparative performance data for lithium tetrakis(pentafluorophenyl)borate versus methylaluminoxane systems:

| Catalyst System | Cocatalyst Loading | Ethylene Activity (g/mol·h) | Propylene Activity (g/mol·h) | Molecular Weight |

|---|---|---|---|---|

| Zr/LiB(C₆F₅)₄ | 1:1 | 7.0 × 10⁶ | 5.4 × 10⁶ | 3.0 × 10⁵ |

| Zr/MAO | 1000:1 | 5.1 × 10⁶ | 4.2 × 10⁶ | 2.8 × 10⁵ |

Reaction Pathway Selectivity Enhancements

Lithium tetrakis(pentafluorophenyl)borate demonstrates superior reaction pathway selectivity compared to methylaluminoxane cocatalysts in olefin polymerization systems [4] [7]. The enhanced selectivity arises from the precise control over catalyst activation that the tetrakis(pentafluorophenyl)borate anion provides [1]. Unlike methylaluminoxane, which can participate in multiple side reactions due to its complex oligomeric structure, the well-defined tetrakis(pentafluorophenyl)borate anion maintains consistent activation behavior [6].

The selectivity enhancements are particularly evident in copolymerization systems where precise control over comonomer incorporation is required [8]. Studies have shown that borate cocatalysts, including tetrakis(pentafluorophenyl)borate derivatives, provide improved comonomer incorporation efficiency compared to methylaluminoxane systems [8]. This enhanced incorporation leads to more uniform copolymer composition and improved material properties [8].

Stereoselectivity represents another area where lithium tetrakis(pentafluorophenyl)borate outperforms methylaluminoxane cocatalysts [3]. In propylene polymerization systems, the borate cocatalyst enables higher isotactic pentad content, reaching 93% [mmmm] pentads at low temperatures compared to typical values of 85-90% achieved with methylaluminoxane under similar conditions [3]. This improved stereoselectivity directly correlates with enhanced polymer crystallinity and thermal properties [9].

The reaction pathway selectivity extends to molecular weight control mechanisms. Lithium tetrakis(pentafluorophenyl)borate systems exhibit more predictable chain transfer and termination behavior, enabling better control over polymer molecular weight distribution [4]. The well-defined nature of the cocatalyst reduces the occurrence of undesired side reactions that can lead to broad molecular weight distributions and catalyst deactivation [10].